molecular formula C17H16Cl3N3O2S B412110 4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE

4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE

Cat. No.: B412110
M. Wt: 432.7g/mol
InChI Key: SVWSAUGAMQDCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an anilinocarbothioyl group, a trichloroethyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE typically involves multiple steps One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, recrystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3-nitrobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-5-bromo-2-furamide

Uniqueness

4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BENZAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C17H16Cl3N3O2S

Molecular Weight

432.7g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3O2S/c1-25-13-9-7-11(8-10-13)14(24)22-15(17(18,19)20)23-16(26)21-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,22,24)(H2,21,23,26)

InChI Key

SVWSAUGAMQDCIO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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